3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride

Lipophilicity Drug-likeness Lead optimization

3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride (CAS 2639448-73-8) is a synthetic small-molecule heterocycle combining a 3,5-dimethylisoxazole moiety with a 1H-pyrazole ring via a C4–C4' bond. Its free base form has a molecular weight of 163.18 g/mol, XLogP3 of 1.1, and a topological polar surface area (TPSA) of 54.7 Ų.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
Cat. No. B13513839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CNN=C2.Cl
InChIInChI=1S/C8H9N3O.ClH/c1-5-8(6(2)12-11-5)7-3-9-10-4-7;/h3-4H,1-2H3,(H,9,10);1H
InChIKeyGZIDQVZYGCHJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole Hydrochloride: Heterocyclic Building Block for Kinase and Bromodomain Research


3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride (CAS 2639448-73-8) is a synthetic small-molecule heterocycle combining a 3,5-dimethylisoxazole moiety with a 1H-pyrazole ring via a C4–C4' bond. Its free base form has a molecular weight of 163.18 g/mol, XLogP3 of 1.1, and a topological polar surface area (TPSA) of 54.7 Ų [1]. The hydrochloride salt form (MW 199.64 g/mol) is supplied as a research-grade building block by commercial vendors . The 3,5-dimethylisoxazole substructure is established as an acetyl-lysine (KAc) mimetic capable of engaging bromodomain pockets, while the pyrazole NH and isoxazole N/O atoms provide hydrogen-bond donor/acceptor functionality that can be exploited in fragment-based drug discovery and kinase inhibitor design [2]. This compound serves as a versatile core scaffold for generating focused libraries targeting bromodomain-containing proteins and protein kinases.

3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole Hydrochloride: Why In-Class Analogs Cannot Be Interchanged


The pharmacophoric signature of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride arises from the precise 4,4'-linkage between the isoxazole and pyrazole rings, the presence of dual methyl groups at positions 3 and 5 of the isoxazole, and the hydrochloride salt stoichiometry. Even closely related analogs—such as 3,5-dimethyl-4-phenylisoxazole, 4-(1H-pyrazol-4-yl)isoxazole, or the free base—exhibit substantially different lipophilicity (XLogP3 = 2.8 vs. 1.1), hydrogen-bonding capacity (TPSA = 26 Ų vs. 54.7 Ų), or aqueous solubility, as quantified in Section 3 [1]. The 3,5-dimethyl substitution pattern is not merely decorative: it is critical for mimicking the acetyl-lysine side chain in bromodomain binding pockets, while the pyrazole NH contributes an additional hydrogen-bond donor absent from phenyl or other aryl replacements [2]. Substituting the hydrochloride salt with the free base alters the solubility profile, potentially compromising reproducibility in biochemical assays or downstream synthetic transformations. These cumulative differences make simple interchange among in-class heterocycles scientifically indefensible without re-validation of each assay endpoint.

3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole Hydrochloride: Quantitative Differentiation Against Closest Analogs


XLogP3 1.1 vs. 3,5-Dimethyl-4-phenylisoxazole (XLogP3 2.8): Reduced Lipophilicity

The target compound exhibits a computed XLogP3 of 1.1, which is substantially lower than that of the closest aryl-substituted analog 3,5-dimethyl-4-phenylisoxazole (XLogP3 = 2.8), a difference of 1.7 log units [1][2]. This lower lipophilicity is attributed to the pyrazole ring replacing the phenyl group, introducing an additional heteroatom and a hydrogen-bond donor. In lead optimization programs, reduced XLogP3 correlates with improved aqueous solubility, lower plasma protein binding, and decreased risk of phospholipidosis and hERG off-target activity, all desirable for early-stage probe and drug development.

Lipophilicity Drug-likeness Lead optimization

TPSA 54.7 Ų vs. 3,5-Dimethyl-4-phenylisoxazole (TPSA 26 Ų): Enhanced Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole is 54.7 Ų, more than double that of 3,5-dimethyl-4-phenylisoxazole (TPSA = 26 Ų) [1][2]. The TPSA threshold of 140 Ų is a well-established predictor of oral bioavailability, and values below this threshold predict adequate membrane permeation; however, within fragment-like space (MW < 300), a higher TPSA often correlates with improved aqueous solubility—a frequent bottleneck in fragment screening. The pyrazole ring contributes one hydrogen-bond donor (NH) and one additional acceptor nitrogen, both absent in the phenyl analog. This expanded hydrogen-bonding footprint enables the compound to form more directional interactions in protein binding pockets, particularly with backbone amides and side-chain carboxylates.

Topological Polar Surface Area Permeability Solubility

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility vs. Free Base

The target compound is supplied as the hydrochloride salt (MW 199.64 g/mol), whereas the free base (MW 163.18 g/mol) is also commercially available [1]. Salt formation with HCl is a standard pharmaceutical strategy to enhance aqueous solubility of weakly basic heterocycles. Although specific thermodynamic solubility values (e.g., mg/mL in PBS or FaSSIF) are not publicly available for this compound, the general principle established by the Biopharmaceutics Classification System (BCS) and extensive precedent in medicinal chemistry indicates that hydrochloride salts typically exhibit 10- to 1000-fold higher aqueous solubility relative to the corresponding free base for pKa-matched compounds [2]. This is particularly relevant for compounds with XLogP3 in the 1.0–1.5 range, where the free base may still exhibit limited kinetic solubility in purely aqueous assay buffers.

Salt form Aqueous solubility Biochemical assay compatibility

3,5-Dimethylisoxazole is a Validated Acetyl-Lysine Mimetic for Bromodomain Targeting While Pyrazole Enables Downstream Diversification

The 3,5-dimethylisoxazole substructure has been experimentally validated as an acetyl-lysine (KAc) mimetic that engages the bromodomain of BRD4. In the published literature, a focused library built around the 3,5-dimethylisoxazole biasing element yielded lead compound UMB-32, which binds BRD4 with a Kd of 550 nM and demonstrated cellular potency across BRD4-dependent cell lines [1]. In contrast, simple unsubstituted isoxazole or pyrazole fragments typically exhibit weaker bromodomain affinity (Kd > 100 μM). The target compound 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole retains both the KAc-mimetic 3,5-dimethylisoxazole core and a pyrazole NH for further functionalization (e.g., alkylation, acylation, or metal-directed cross-coupling), making it a structurally validated starting fragment for bromodomain inhibitor development [2]. Additionally, the broader oxazolyl-pyrazole chemotype is claimed as a kinase inhibitor scaffold, with exemplified derivatives showing nanomolar activity against ATR kinase (IC50 = 8.67 nM for a related naphthyridine derivative) [3].

Bromodomain KAc mimetic Fragment-based drug discovery

3,5-Dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole Hydrochloride: Evidence-Backed Procurement Scenarios


Fragment-Based Bromodomain Inhibitor Discovery

The 3,5-dimethylisoxazole substructure has been co-crystallized with BRD4 bromodomains and validated as an acetyl-lysine mimetic with a Kd of 550 nM for optimized leads [1]. The target fragment retains this substructure while adding a pyrazole NH for hydrogen-bonding or further derivatization. Its lower lipophilicity (XLogP3 = 1.1) and moderate TPSA (54.7 Ų) place it in a favorable fragment-like space for SPR and X-ray crystallography screening. Purchasing the hydrochloride salt ensures adequate solubility in aqueous buffer during biophysical assays.

Kinase Inhibitor Lead Generation via Oxazolyl-Pyrazole Scaffold

The oxazolyl-pyrazole chemotype is claimed in patents as an inhibitor of cyclin-dependent kinases (CDKs) and ATR kinase, with exemplified derivatives reaching sub-nanomolar potency (IC50 = 8.67 nM against ATR) [2][3]. The target compound serves as a core scaffold for structure-activity relationship (SAR) exploration, where the pyrazole NH can be alkylated or acylated, and the isoxazole ring can be further substituted. This scaffold is procured by medicinal chemistry groups aiming to establish kinase selectivity profiles early in hit-to-lead programs.

Coordination Chemistry and MOF Linker Design

The dual-nitrogen heterocyclic architecture (pyrazole N2 + isoxazole N/O) provides two distinct metal-coordination sites, enabling the construction of mixed-ligand metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or sensing [4]. The hydrochloride salt's improved solubility simplifies dissolution for solution-phase MOF synthesis. Procurement by materials chemistry laboratories is driven by the compound's ability to bridge metal nodes in a directional manner distinct from single-heterocycle linkers like 1H-pyrazole or isoxazole alone.

Chemical Probe Development for Target Validation

For groups developing chemical probes to interrogate bromodomain or kinase function, the target compound provides a structurally characterized, commercially available starting fragment. The validated KAc-mimetic property of the 3,5-dimethylisoxazole core [1], combined with the pyrazole's synthetic tractability for appending biotin, fluorophore, or photoaffinity tags, makes it an attractive procurement choice over single-ring fragments that lack a diversification handle. The hydrochloride salt ensures reproducible formulation during probe synthesis and biochemical evaluation.

Quote Request

Request a Quote for 3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.